molecular formula C17H16FNO4S B2488591 3-(4-FLUOROBENZENESULFONYL)-1-(3-METHOXYBENZOYL)AZETIDINE CAS No. 1448051-88-4

3-(4-FLUOROBENZENESULFONYL)-1-(3-METHOXYBENZOYL)AZETIDINE

Cat. No.: B2488591
CAS No.: 1448051-88-4
M. Wt: 349.38
InChI Key: YHMBIYJCSHGYJY-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzenesulfonyl)-1-(3-methoxybenzoyl)azetidine is a complex organic compound that features both fluorobenzenesulfonyl and methoxybenzoyl functional groups attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzenesulfonyl)-1-(3-methoxybenzoyl)azetidine typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the azetidine ring using 4-fluorobenzenesulfonyl chloride under basic conditions.

    Attachment of the Methoxybenzoyl Group: The final step involves the acylation of the azetidine ring with 3-methoxybenzoyl chloride in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzenesulfonyl)-1-(3-methoxybenzoyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and benzoyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce simpler azetidine derivatives.

Scientific Research Applications

3-(4-Fluorobenzenesulfonyl)-1-(3-methoxybenzoyl)azetidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-1-(3-methoxybenzoyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl and methoxybenzoyl groups can enhance binding affinity and specificity, leading to inhibition or modulation of the target’s activity. The azetidine ring provides structural rigidity, which can influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorobenzenesulfonyl)-1-benzoylazetidine
  • 3-(4-Fluorobenzenesulfonyl)-1-(4-methoxybenzoyl)azetidine
  • 3-(4-Fluorobenzenesulfonyl)-1-(3-methylbenzoyl)azetidine

Uniqueness

3-(4-Fluorobenzenesulfonyl)-1-(3-methoxybenzoyl)azetidine is unique due to the presence of both fluorobenzenesulfonyl and methoxybenzoyl groups, which confer distinct chemical and biological properties. The combination of these functional groups with the azetidine ring structure makes it a versatile compound for various applications.

Properties

IUPAC Name

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S/c1-23-14-4-2-3-12(9-14)17(20)19-10-16(11-19)24(21,22)15-7-5-13(18)6-8-15/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMBIYJCSHGYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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